molecular formula C7H5Br2I B071322 3,5-Dibromo-4-iodotoluene CAS No. 175278-10-1

3,5-Dibromo-4-iodotoluene

Cat. No. B071322
M. Wt: 375.83 g/mol
InChI Key: VLVXYJATBIXIPF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodotoluene is a chemical compound with the IUPAC name 1,3-dibromo-2-iodo-5-methylbenzene . It has a molecular weight of 375.83 and is a solid at room temperature . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-iodotoluene consists of a benzene ring with two bromine atoms, one iodine atom, and one methyl group attached. The bromine atoms are attached at the 3 and 5 positions, the iodine atom is at the 4 position, and the methyl group is at the 1 position .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-iodotoluene is a solid at room temperature and has a molecular weight of 375.83 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Iodofluorination of Alkenes and Alkynes : A mixture of molecular iodine and 4-iodotoluene difluoride is used for Markovnikov-type iodofluorination of alkenes and alkynes, displaying anti-stereoselectivity in these additions (Conte, Panunzi, & Tingoli, 2006).

  • Functionalization of β-Dicarbonyl Compounds : p-Iodotoluene difluoride is a versatile reagent for introducing various oxygen-containing functionalities into β-dicarbonyl compounds. It works effectively with different oxygen-containing nucleophiles under mild conditions (Yu, Tian, & Zhang, 2010).

  • Synthesis of Bioactive Polyspirocyclohexa-2,5-dienones : Hypervalent iodine(III)-mediated tandem oxidative reactions using 4-iodotoluene play a role in synthesizing complex polycyclic structures for potential antimalarial applications (Traoré, Ahmed-Ali, Peuchmaur, & Wong, 2010).

  • Synthesis of Ruthenium Clusters : Iodobenzene and 4-iodotoluene react with certain compounds to form ruthenium clusters with specific ligands, demonstrating their utility in organometallic chemistry (Deeming & Speel, 1997).

  • Friedel–Crafts Reactions : 4-Iodotoluene's reactivity in Friedel–Crafts acetylation and benzoylation reactions is explored, providing insights into the synthesis of various iodinated compounds (Gore, Thorburn, & Weyell, 1973).

  • Fluorination of Alkyl Iodide : 4-Iodotoluene difluoride is used in the selective fluorination of prim-alkyl iodides, highlighting its role in introducing fluorine atoms into organic compounds (Sawaguchi, Hara, Nakamura, Ayuba, Fukuhara, & Yoneda, 2001).

  • Study of Nonthyroidal Illnesses and Brain Tumors : In medical research, derivatives of 3,5-dibromo-4-iodotoluene are utilized in assays to measure serum concentrations in various illnesses (Pinna et al., 1997).

  • Solid-State Synthesis of Conducting Polymers : The compound is instrumental in solid-state synthesis, particularly in creating conducting polymers, a crucial aspect of materials science (Meng, Perepichka, Bendikov, Wudl, Pan, Yu, Dong, & Brown, 2003).

Safety And Hazards

3,5-Dibromo-4-iodotoluene is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,3-dibromo-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVXYJATBIXIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384231
Record name 3,5-Dibromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-iodotoluene

CAS RN

175278-10-1
Record name 3,5-Dibromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MM Machuy - 2012 - jlupub.ub.uni-giessen.de
This work established the basis for the selective synthesis of a family of pyrene derivatives with uncommon substitution patterns that are accessible via electrophilically induced …
Number of citations: 4 jlupub.ub.uni-giessen.de
P Rajakumar, K Ganesan - Synthetic communications, 2004 - Taylor & Francis
Full article: Synthesis of Hyperbranched Dendrimers with Hydrophobic Surface Group Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage …
Number of citations: 8 www.tandfonline.com
P Rajakumar, K Ganesan, S Jayavelu, K Murugesan - Synlett, 2005 - thieme-connect.com
Synthesis of dendrimers with enones as the core unit and m-terphenyl as surface end group has been achieved. All the enones and the dendrimers were antibacterial against …
Number of citations: 23 www.thieme-connect.com
P Rajakumar, K Ganesan, S Jayavelu… - Synthesis, 2006 - thieme-connect.com
Synthesis of dendrimers with pentanone as core unit and m-terphenyl as surface end group has been achieved. The inhibitory activity of pentanone and its dendrimers against human …
Number of citations: 11 www.thieme-connect.com
W Radchadawong - 2004 - Chulalongkorn University
Number of citations: 0

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